molecular formula C14H21N3O3S B2684237 3-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine CAS No. 2319855-48-4

3-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine

Cat. No.: B2684237
CAS No.: 2319855-48-4
M. Wt: 311.4
InChI Key: UMDMBKYPYZBEIT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized pyridazine derivatives .

Scientific Research Applications

3-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine include other pyridazine derivatives such as:

Uniqueness

What sets this compound apart is its unique structural features, such as the cyclopropyl and methanesulfonylpiperidinyl groups, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .

Properties

IUPAC Name

3-cyclopropyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-21(18,19)17-8-6-11(7-9-17)10-20-14-5-4-13(15-16-14)12-2-3-12/h4-5,11-12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDMBKYPYZBEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)COC2=NN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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